molecular formula C8H9BrFN3 B7439307 N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine

N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine

Cat. No. B7439307
M. Wt: 246.08 g/mol
InChI Key: LHKALOPLWPTPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a heterocyclic organic compound that contains a pyrazine ring and a cyclopropyl group.

Scientific Research Applications

N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine has been studied extensively in scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which plays a role in the regulation of inflammation in the body. Additionally, this compound has been shown to bind to certain receptors in the brain, such as the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research has shown that this compound may have anti-inflammatory, antidepressant, and antipsychotic effects. This compound has also been shown to have anxiolytic effects, meaning that it may help to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a promising candidate for the development of new drugs for a variety of conditions. However, one limitation of using this compound in lab experiments is its relative complexity and difficulty of synthesis, which may make it more challenging to work with in a lab setting.

Future Directions

There are many potential future directions for research on N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as inflammation, depression, and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and pharmacology.

Synthesis Methods

The synthesis of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine involves a multi-step process. The first step involves the reaction of 3-fluoropyrazin-2-amine with sodium hydride to form a sodium salt. The second step involves the reaction of the sodium salt with 1-bromocyclopropane in the presence of a palladium catalyst to form the desired product. The overall yield of this synthesis method is approximately 50%.

properties

IUPAC Name

N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN3/c9-8(1-2-8)5-13-7-6(10)11-3-4-12-7/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKALOPLWPTPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=NC=CN=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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